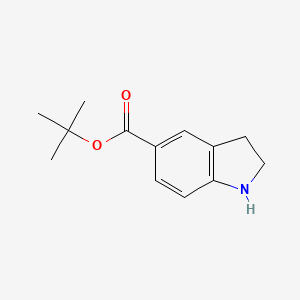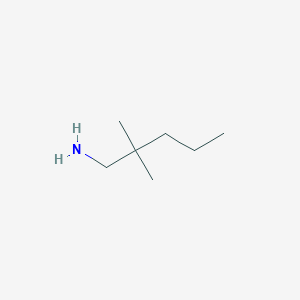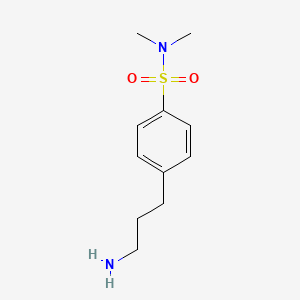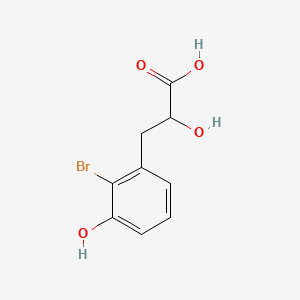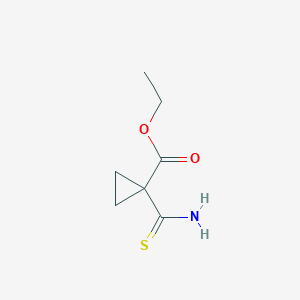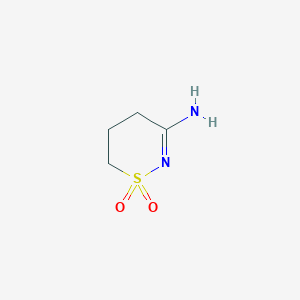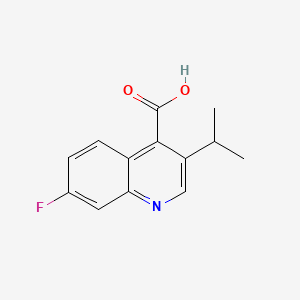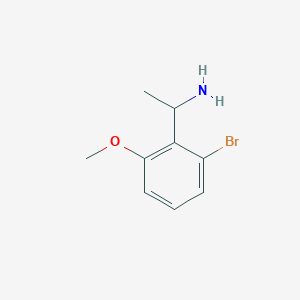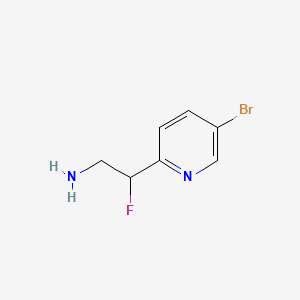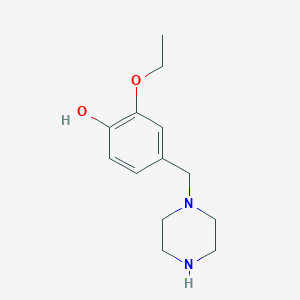
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol is an organic compound with the molecular formula C13H20N2O2. This compound is characterized by the presence of an ethoxy group, a piperazine ring, and a phenol group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(piperazin-1-ylmethyl)phenol typically involves the reaction of 2-ethoxyphenol with piperazine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically results in the formation of quinones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, leading to a range of biological effects. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethoxy-4-(4-phenyl-1-piperazinyl)methylphenol
- 2-Ethoxy-4-(4-pyrimidin-2-yl-piperazin-1-ylmethyl)phenol
- 2-Ethoxy-4-(4-(2-methoxyphenyl)-1-piperazinyl)methylphenol
Uniqueness
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy group and the piperazine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-ethoxy-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-13-9-11(3-4-12(13)16)10-15-7-5-14-6-8-15/h3-4,9,14,16H,2,5-8,10H2,1H3 |
Clave InChI |
UYGZHHBNTGCVCL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CN2CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


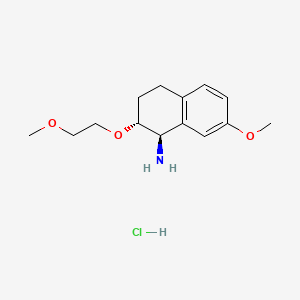
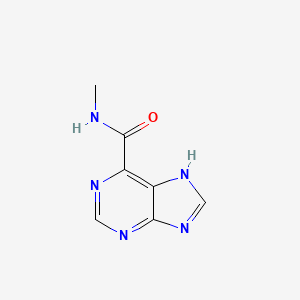
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
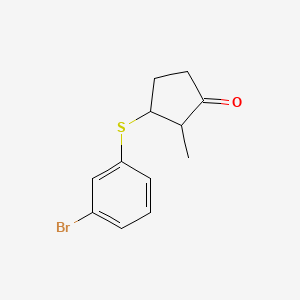
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)
